1-(But-3-yn-1-yl)-4-fluorobenzene

Descripción general

Descripción

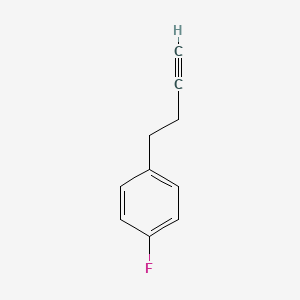

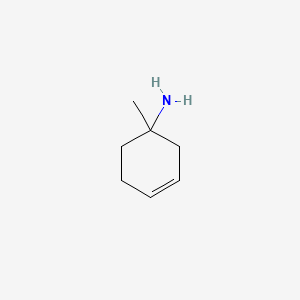

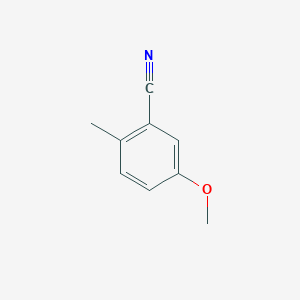

“1-(But-3-yn-1-yl)-4-fluorobenzene” is a theoretical organic compound. It would consist of a benzene ring, which is a cyclic compound with 6 carbon atoms, with a fluorine atom attached at the 4th position and a but-3-yn-1-yl group attached at the 1st position .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with a fluorine atom and a but-3-yn-1-yl group attached. The but-3-yn-1-yl group contains a triple bond, which could potentially participate in interesting chemical reactions .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

Fluorinated benzenes, such as "1-(But-3-yn-1-yl)-4-fluorobenzene," are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of the benzene ring, affecting its ability to donate π-electron density. This attribute allows these compounds to serve as weakly coordinating solvents or ligands that can be readily displaced, facilitating a range of organometallic reactions and catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Crystal Engineering and Material Science

The study of fluorinated benzenes in crystal engineering reveals their role in forming specific intermolecular interactions, such as C–H⋯F–C hydrogen bonding, which influences the crystal packing and structural properties of materials. These interactions are crucial for designing materials with desired physical and chemical characteristics (Thakur et al., 2010).

Photocatalysis and Organic Synthesis

Recent advances in photocatalysis highlight the importance of fluorinated benzene derivatives in promoting various organic transformations. The ability of these compounds to act as photoredox catalysts opens up new pathways for efficient and sustainable chemical synthesis, showcasing their versatility in modern organic chemistry (Shang et al., 2019).

Thermodynamics and Physical Chemistry

The study of mixtures containing fluorinated benzenes and hydrocarbons provides insight into their thermodynamic properties, including interactions and miscibility with other compounds. Understanding these properties is essential for applications in chemical processing and the development of functional materials (González et al., 2021).

Environmental and Degradation Studies

Research on the degradation of fluorobenzene and its metabolites by specific microorganisms sheds light on the biodegradability and environmental fate of these compounds. Such studies are crucial for assessing the environmental impact of fluorinated aromatic compounds and developing strategies for their bioremediation (Strunk & Engesser, 2013).

Mecanismo De Acción

Target of Action

It’s structurally similar to the compoundp-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), which is used for peptide photoaffinity labeling . This suggests that 1-(But-3-yn-1-yl)-4-fluorobenzene might also interact with bioactive peptides and their targets.

Mode of Action

The compoundAbpa contains a photoreactive benzophenone and a terminal alkyne, which acts as a reporter tag by fast attachment to other functional groups via a ‘click’ reaction . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been used in photoaffinity labeling experiments to investigate the interactions between bioactive peptides and their targets .

Pharmacokinetics

The small size of similar compounds likeAbpa helps to retain bioactivity, suggesting that this compound might have good bioavailability .

Result of Action

Similar compounds have been used to investigate the interactions between bioactive peptides and their targets , suggesting that this compound might have similar effects.

Action Environment

Similar compounds have been used in various environments for photoaffinity labeling experiments , suggesting that this compound might be stable under a variety of conditions.

Propiedades

IUPAC Name |

1-but-3-ynyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMKQWEDPXNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666617 | |

| Record name | 1-(But-3-yn-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222528-76-9 | |

| Record name | 1-(But-3-yn-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)

amine](/img/structure/B3117296.png)